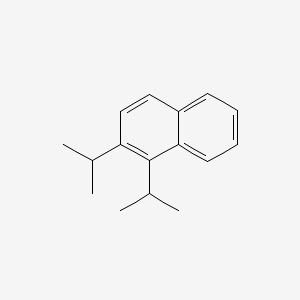

1,2-Bis(isopropyl)naphthalene

Description

Significance in Organic Synthesis and Material Science

1,2-Bis(isopropyl)naphthalene serves as a notable compound in the fields of organic synthesis and material science due to its unique structural and chemical characteristics.

In organic synthesis , it functions as a chemical intermediate for the creation of more complex molecules. ontosight.ai The naphthalene (B1677914) ring system and the attached alkyl groups are susceptible to various chemical transformations. These include electrophilic substitution reactions, where the existing groups direct the position of new substituents, as well as oxidation and reduction reactions that can modify the aromatic core or the alkyl side chains. wikipedia.org

In the realm of material science , alkylated naphthalenes, including diisopropylnaphthalenes, are recognized for their utility as synthetic base oils (API Group V). wikipedia.org These fluids are valued for their thermal stability. smolecule.com The aromatic nature of the naphthalene core allows these compounds to effectively solvate polar additives, a desirable property in lubricant formulations. wikipedia.org Furthermore, derivatives of this compound have been explored for applications in advanced materials. They have been investigated as components in the development of organic semiconductor materials, which are crucial for electronics like ambipolar field-effect transistors and organic solar cells. smolecule.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 1,2-di(propan-2-yl)naphthalene |

| Molecular Formula | C₁₆H₂₀ |

| Molar Mass | 212.33 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 293 °C |

| Melting Point | < -30 °C |

| CAS Number | 94133-79-6 |

Data sourced from multiple references. nih.govchemos.dealfa-chemistry.com

Historical Context of Naphthalene Derivatization with Alkyl Groups

The derivatization of naphthalene with alkyl groups is a fundamental process in organic chemistry with a history rooted in the study of electrophilic aromatic substitution. Naphthalene is inherently more reactive than benzene (B151609) in such reactions. wikipedia.org Early methods for naphthalene alkylation often employed traditional Friedel–Crafts conditions, reacting naphthalene with alkylating agents in the presence of a Lewis acid catalyst. wikipedia.org

However, these classical methods often resulted in a complex mixture of polyalkylated products and various positional isomers, making it challenging to isolate a specific desired compound. The quest for greater selectivity, particularly for producing specific dialkylnaphthalenes, drove significant research in catalysis. For instance, the selective synthesis of 2,6-dialkylnaphthalenes has been a major goal due to their importance as precursors for high-performance polymers like polyethylene (B3416737) naphthalate (PEN). nacatsoc.orgdicp.ac.cnscielo.br

This pursuit led to the exploration and application of shape-selective solid acid catalysts, most notably zeolites such as H-beta and HY. dicp.ac.cnresearchgate.net These materials possess microporous structures that can influence the reaction by sterically hindering the formation of certain isomers while favoring others, a concept known as transition-state selectivity. The alkylation of naphthalene can be performed using various reagents, including alkenes (like propylene) or alcohols (such as isopropyl alcohol) with acid catalysts. wikipedia.orgdicp.ac.cn The development of these more sophisticated catalytic systems marked a significant advancement, allowing for greater control over the alkylation process and enabling the targeted synthesis of specific naphthalene derivatives like the diisopropylnaphthalenes.

Properties

IUPAC Name |

1,2-di(propan-2-yl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20/c1-11(2)14-10-9-13-7-5-6-8-15(13)16(14)12(3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUKWGFWINVWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=CC=CC=C2C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60240682 | |

| Record name | 1,2-Bis(isopropyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94133-79-6 | |

| Record name | 1,2-Diisopropylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94133-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(isopropyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094133796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(isopropyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(isopropyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Bis(isopropyl)naphthalene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6E49MJJ2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,2 Bis Isopropyl Naphthalene and Its Derivatives

Alkylation Approaches to Naphthalene (B1677914) Skeletons

The introduction of isopropyl groups onto a naphthalene framework is predominantly achieved through alkylation reactions. These methods vary in their choice of alkylating agent, catalyst, and reaction conditions, all of which play a crucial role in the yield and isomeric selectivity of the resulting diisopropylnaphthalene products.

Friedel-Crafts Alkylation with Isopropylating Agents

The Friedel-Crafts alkylation stands as a cornerstone for the synthesis of alkylated aromatic compounds, including diisopropylnaphthalenes. This reaction typically involves the use of an isopropylating agent, such as isopropyl halides or propylene (B89431), in the presence of a catalyst to facilitate the electrophilic substitution on the naphthalene ring. smolecule.comiitk.ac.in

Lewis acids are pivotal in Friedel-Crafts alkylation, functioning as catalysts by activating the alkylating agent to generate a more potent electrophile. iitk.ac.in Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). iitk.ac.inelsevier.com The Lewis acid coordinates to the halogen atom of an alkyl halide, weakening the carbon-halogen bond and promoting the formation of a carbocation or a polarized complex that readily attacks the electron-rich naphthalene ring. iitk.ac.in In the case of using an olefin like propylene as the alkylating agent, the Lewis acid can activate the double bond, facilitating the electrophilic addition. The choice of Lewis acid can significantly impact the reaction's efficiency and selectivity. For instance, aluminum chloride has been identified as a highly effective catalyst for the alkylation of naphthalene. elsevier.com

The isomeric distribution of diisopropylnaphthalene products is highly sensitive to the reaction conditions. rsc.org Factors such as temperature, reaction time, and the molar ratio of reactants can be manipulated to favor the formation of a specific isomer. oup.com Generally, lower alkylation temperatures tend to favor the formation of α-isomers, while higher temperatures can lead to a thermodynamic equilibrium mixture that is often richer in the more stable β-isomers. oup.comgoogle.com For example, in the isopropylation of naphthalene, the isomeric composition of the resulting isopropylnaphthalene is dependent on the alkylation temperature. oup.com The selectivity can also be influenced by the choice of catalyst and solvent. elsevier.comrsc.org

Table 1: Effect of Reaction Temperature on Naphthalene Alkylation

| Temperature (°C) | Naphthalene Conversion (%) | Multi-butylnaphthalenes Selectivity (%) |

| 0 | 38.2 | 22.4 |

| 60 | 98.5 | 80.6 |

| Data derived from the alkylation of naphthalene with n-butene catalyzed by trifluoromethanesulfonic acid. mdpi.com |

Direct Isopropylation using High-Pressure Reactor Systems

To achieve higher yields and potentially greater control over selectivity, direct isopropylation of naphthalene can be carried out using high-pressure reactor systems. smolecule.com These systems allow for reactions to be conducted at elevated temperatures and pressures, which can enhance reaction rates and influence the product distribution. dicp.ac.cn The use of a high-pressure, fixed-bed flow reactor has been investigated for the isopropylation of naphthalene with isopropyl alcohol over various zeolite catalysts. rsc.org Such setups enable continuous processing and can offer advantages in terms of catalyst stability and product throughput. rsc.org For instance, the isopropylation of naphthalene has been successfully performed in a stirred autoclave reactor under a pressure of 2 MPa. dicp.ac.cn

Catalytic Alkylation using Solid Super-Acidic Catalysts (e.g., Perfluorinated Sulfonic Acids, Nafion Resins)

Solid super-acidic catalysts have emerged as highly effective and often more environmentally benign alternatives to traditional Lewis acids for naphthalene alkylation. google.com These catalysts, which include perfluorinated sulfonic acids and Nafion resins, offer high catalytic activity and can exhibit remarkable regioselectivity. google.com

Perfluorinated sulfonic acid catalysts, such as Nafion-H, have demonstrated high regioselectivity for the β-isomer in the isopropylation of naphthalene, achieving over 90% selectivity. google.com These catalysts function via a Brønsted acid mechanism and can be recycled multiple times without a significant loss of activity. Nafion, a perfluorinated sulfonic acid resin, is considered a superacid and can be used as a catalyst for various organic reactions, including alkylation and isomerization. nafion.com It is available in pellet form and its use can lead to better conversion rates and reduced catalyst consumption. nafion.com The catalytic activity of Nafion can be further enhanced by preparing it as a nanocomposite with silica, which significantly increases its surface area. researchgate.netacs.org

Table 2: Isopropylation of Naphthalene with Perfluorinated Sulfonic Acid Catalysts

| Catalyst | Alkylating Agent | Isopropylnaphthalene Yield (%) | β-isomer Selectivity (%) |

| Perfluorodecane sulfonic acid | Propylene | - | >90 |

| Nafion-H | Propylene | 73 | 95 |

| Nafion-H | 2-chloropropane | 54 | 98 |

| Data derived from reactions conducted at 180°C in decalin. google.com |

Alkylation with Ionic Liquids

Ionic liquids (ILs) have gained traction as "green" catalysts for Friedel-Crafts alkylation reactions due to their low vapor pressure, thermal stability, and potential for recyclability. rsc.orgacs.org Chloroaluminate ionic liquids, in particular, have been extensively studied for the alkylation of naphthalene. tandfonline.comresearchgate.net These ILs can be tailored to possess strong Lewis acidity, making them effective catalysts. acs.org

The alkylation of naphthalene with various alkylating agents, including olefins and haloalkanes, has been successfully carried out using ionic liquids like Et₃NHCl-AlCl₃. acs.orgtandfonline.com The reaction conditions, such as temperature and catalyst dosage, can be optimized to control the conversion of naphthalene and the distribution of products. acs.org For example, increasing the molar ratio of the ionic liquid to naphthalene generally leads to a higher conversion. acs.org Furthermore, the catalytic performance can be maintained over several cycles by replenishing the active component of the ionic liquid, such as AlCl₃. rsc.org

General Strategies for Substituted Naphthalene Synthesis Relevant to 1,2-Bis(isopropyl)naphthalene Framework

The synthesis of polysubstituted naphthalenes, particularly those with specific substitution patterns like the 1,2-dialkyl motif found in this compound, often requires more sophisticated methods than classical approaches like Friedel-Crafts alkylation, which can suffer from poor regioselectivity. researchgate.net Modern synthetic chemistry has largely turned to transition-metal-catalyzed reactions, which offer powerful and regioselective pathways to construct the naphthalene core with precise control over the substituent placement. researchgate.net These methods often involve the formation of one or two six-membered rings through metal-catalyzed cyclizations. researchgate.net

Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone for the construction of complex aromatic systems. thieme-connect.com Catalysts based on palladium, nickel, zinc, platinum, and rhodium have been extensively developed for the synthesis of substituted naphthalenes, providing access to a wide variety of functionalized derivatives under relatively mild conditions. thieme-connect.com

Palladium catalysis is a versatile tool for C-C bond formation and has been widely applied to the synthesis of substituted naphthalenes. thieme-connect.com These methods often proceed through mechanisms like carboannulation, dual C-H activation, or sequential coupling reactions.

One established strategy involves the palladium-catalyzed carboannulation of internal alkynes with o-allylaryl halides. thieme-connect.com For instance, the reaction of various internal alkynes with o-allylaryl halides in the presence of palladium acetate (B1210297), triphenylphosphine, and triethylamine (B128534) yields naphthalenes in good yields, although unsymmetrical alkynes can lead to mixtures of regioisomers. thieme-connect.com Another approach is the annulation reaction between 1-bromo-2-vinylbenzene derivatives and alkynes, catalyzed by palladium acetate, which tolerates a range of functional groups on the alkyne partner. thieme-connect.com

More recent developments include dual C-H activation strategies. An efficient palladium-catalyzed method has been developed for synthesizing indolo[1,2-f]phenanthridines, which involves the formation of two C-C bonds through a dual C-H bond activation cascade, demonstrating the power of this approach for building complex polycyclic aromatic systems. rsc.org

Furthermore, sequential one-pot procedures can provide efficient access to naphthalene derivatives. A flexible two-step, one-pot synthesis of 2-aryl propionic acids, which are structurally related to a monosubstituted naphthalene core, has been developed. mdpi.com This process involves a palladium-catalyzed Heck coupling of an aryl bromide with ethylene, followed by a hydroxycarbonylation of the resulting styrene, showcasing a highly regioselective cascade transformation. mdpi.com

Table 1: Selected Palladium-Catalyzed Reactions for Naphthalene Synthesis

| Catalyst System | Reactants | Product Type | Key Findings & Yields | Reference |

| Pd(OAc)₂, PPh₃, Et₃N | o-Allylaryl halides + Internal alkynes | Substituted naphthalenes | Provides naphthalenes in 60–88% yield. Unsymmetrical alkynes give regioisomeric mixtures. | thieme-connect.com |

| Pd(OAc)₂, CsOAc | 1-Bromo-2-vinylbenzenes + Alkynes | Substituted naphthalenes | Tolerates various functional groups on the alkyne, with excellent yields reported. | thieme-connect.com |

| Pd(OAc)₂, Ligand | Aryl bromides + Ethylene, then CO/H₂O | 2-Aryl propionic acids | A one-pot, two-step procedure with high regioselectivity and good overall yields (up to 89%). | mdpi.com |

| Pd Catalyst | N-(2-halophenyl)-indoles + Iodobenzenes | Indolo[1,2-f]phenanthridines | Proceeds via dual C–H bond activation to form two C-C bonds in a single operation. | rsc.org |

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. semanticscholar.org These methods are particularly useful for constructing C(sp³)–C(sp³) bonds, which is directly relevant to the synthesis of dialkylnaphthalenes.

A significant advancement is the nickel-catalyzed three-component 1,2-dialkylation of non-conjugated alkenes. rsc.org This conjunctive cross-coupling utilizes an alkene, an alkyl halide, and an alkylzinc reagent to install two different alkyl groups across a double bond. The regioselectivity is controlled by a removable 8-aminoquinoline (B160924) directing group, providing a direct method to access 1,2-dialkylated frameworks in moderate to excellent yields. rsc.org This represents a key strategy for introducing differentiated alkyl fragments, a challenging transformation in organic synthesis. rsc.org

Nickel catalysts are also effective in the borylation of (hetero)arenes, which converts aryl halides or pseudo-halides into arylboronic esters. semanticscholar.org These boron-containing intermediates are exceptionally versatile and can be used in subsequent cross-coupling reactions (like Suzuki-Miyaura coupling) to introduce alkyl or other functional groups. For example, nickel complexes with N-heterocyclic carbene (NHC) ligands have been shown to effectively catalyze the borylation of aryl bromides. semanticscholar.org Photoinduced borylation of chloroarenes using a [Ni(IMes)₂] catalyst has also been reported, proceeding at room temperature. semanticscholar.org

Table 2: Selected Nickel-Catalyzed Reactions Relevant to Substituted Naphthalene Synthesis

| Catalyst System | Reactants | Product Type | Key Findings & Yields | Reference |

| Ni Catalyst, Ligand | Non-conjugated alkenes + Alkyl halides + Alkylzinc reagents | 1,2-Dialkylated products | First example of three-component 1,2-dialkylation of non-conjugated alkenes with differentiated alkyl groups. | rsc.org |

| [Ni(IMes)₂] | Chloroarenes + B₂pin₂ | Arylboronic esters | Photoinduced reaction at room temperature under 400 nm LED irradiation. | semanticscholar.org |

| Ni/NHC Complexes | Aryl bromides + B₂pin₂ | Arylboronic esters | Half-sandwich nickel complexes with 1,2,4-triazole-based NHC ligands show good catalytic potential. | semanticscholar.org |

Zinc-catalyzed reactions, particularly benzannulations, provide an efficient pathway to the naphthalene core. thieme-connect.com These reactions often proceed via a [4+2] cycloaddition mechanism.

A notable example is the zinc chloride-catalyzed [4+2] benzannulation of 2-ethynylbenzaldehydes with alkynes, which produces naphthalene derivatives in moderate to good yields. thieme-connect.com The reaction mechanism is proposed to involve the coordination of zinc chloride to the alkyne, which increases its electrophilicity and facilitates a subsequent Diels-Alder reaction and bond rearrangement. thieme-connect.com A more recent study demonstrated that ZnCl₂ can catalyze a regioselective benzannulation of halogenated silylacetylenes with ortho-(phenylethynyl)benzaldehydes to give 2-halo-3-silylnaphthalenes with complete regioselectivity. nih.gov These products serve as valuable precursors to highly reactive 2-naphthyne intermediates. nih.gov

In addition to zinc-only systems, iron/zinc co-catalyzed reactions have been developed. An efficient method for synthesizing polysubstituted naphthalenes involves the Fe(III)-catalyzed [4+2] cycloaddition of 2-(2-oxo-alkyl)benzketones with alkynes. rsc.orgrsc.org In a related transformation, replacing the alkyne with an alkene and using a Zn(II) catalyst leads to the formation of poly-substituted 1,2-dihydronaphthalene (B1214177) derivatives. rsc.orgrsc.org

Table 3: Selected Zinc-Catalyzed Reactions for Naphthalene Synthesis

| Catalyst | Reactants | Product Type | Key Findings & Yields | Reference |

| ZnCl₂ | 2-Ethynylbenzaldehydes + Alkynes | Substituted naphthalenes | [4+2] benzannulation affording products in moderate to good yields. | thieme-connect.com |

| ZnCl₂ | Halogenated silylacetylenes + ortho-(Phenylethynyl)benzaldehydes | 2-Halo-3-silylnaphthalenes | Completely regioselective synthesis, with yields ranging from 18% to 93%. | nih.gov |

| Zn(II) | 2-(2-Oxo-alkyl)benzketones + Alkenes | Polysubstituted 1,2-dihydronaphthalenes | Selective cyclization to form dihydronaphthalene derivatives. | rsc.orgrsc.org |

| ZnI₂ | o-Alkynylbenzaldehydes + Alkenes | 1-Acyl-2-substituted naphthalenes | A practical route promoted by benzoquinone that forms three new bonds in a single reaction. | researchgate.net |

Platinum catalysts are effective in mediating unique cyclization and rearrangement reactions to form naphthalene derivatives. thieme-connect.com These methods often involve the activation of alkynes and subsequent intramolecular reactions.

An efficient synthesis of functionalized naphthalenes has been achieved through the selective platinum-catalyzed 6-endo intramolecular hydroarylation of ethyl (E)-2-ethynyl/alkynyl cinnamates. acs.orgnih.gov This reaction, catalyzed by PtCl₄, produces 1-arylnaphthalene-3-carboxylates in high yields (up to 87%) in a very short reaction time. thieme-connect.com The reaction tolerates a variety of substituents on the aryl and alkyne moieties, including alkyl, aryl, and heteroaryl groups. acs.org

Another platinum-catalyzed approach involves the reaction of o-ethynylbenzoates with vinyl ethers. researchgate.net In this transformation, PtCl₂ catalyzes the formation of a platinum-containing carbonyl ylide intermediate, which then undergoes a [3+2] cycloaddition with the vinyl ether, followed by a 1,2-alkyl migration to yield 1-acyl-4-alkoxy- or 1-acyl-4-alkylsulfanyl-naphthalenes in good yields. researchgate.netthieme-connect.com

Table 4: Selected Platinum-Catalyzed Reactions for Naphthalene Synthesis

| Catalyst | Reactants | Product Type | Key Findings & Yields | Reference |

| PtCl₄ | Arylenynes (Ethyl (E)-2-ethynyl/alkynyl cinnamates) | 1-Aryl/Alkyl-naphthalene-3-carboxylates | Selective 6-endo intramolecular hydroarylation, yields up to 87%. | thieme-connect.comacs.orgnih.gov |

| PtCl₂ | o-Ethynylbenzoates + Vinyl ethers | 1-Acyl-4-alkoxy/alkylsulfanyl-naphthalenes | Proceeds via a platinum-containing carbonyl ylide intermediate; yields are generally good. | researchgate.netthieme-connect.com |

| Pt Catalyst | Oxabicyclic alkenes + Sodium arylsulfinates | cis-2-Aryl-1,2-dihydronaphthalen-1-ols and 2-Aryl-naphthalenes | Ring-opening reaction followed by desulfonylation provides a convenient route to functionalized naphthalenes. | rsc.org |

Rhodium catalysis has become a powerful tool for constructing aromatic rings through C-H bond activation and annulation strategies. nih.gov These methods allow for the synthesis of highly substituted naphthalenes from readily available starting materials.

One prominent method is the rhodium-catalyzed oxidative benzannulation of N-pivaloylanilines with internal alkynes. nih.gov This reaction proceeds smoothly through a dual C-H bond activation mechanism to afford highly substituted naphthalene products in satisfactory to good yields. nih.gov Similarly, the rhodium(III)-catalyzed C-H activation of sulfoxonium ylides and their subsequent annulation with alkynes provides an efficient, redox-neutral route to 1-naphthols. acs.org

Rhodium catalysts can also be used in the functionalization of the naphthalene core itself. For example, the olefination of 1-naphthylamines can be achieved using a rhodium catalyst and a phosphonium (B103445) ylide as the carbon source. researchgate.net This strategy involves the formation of a triene intermediate via ring-opening, followed by a 6π-electrocyclization to furnish the substituted naphthalene product. researchgate.net Furthermore, electrochemical methods have been merged with rhodium catalysis to create more sustainable synthetic pathways. researchgate.net

Table 5: Selected Rhodium-Catalyzed Reactions for Naphthalene Synthesis

| Catalyst System | Reactants | Product Type | Key Findings & Yields | Reference |

| Rh(III) Catalyst | N-Pivaloylanilines + Internal alkynes | Highly substituted naphthalenes | Proceeds via dual C-H bond activation; provides satisfactory to good yields. | nih.gov |

| Rh(III) Catalyst | Sulfoxonium ylides + Alkynes | 1-Naphthols | Redox-neutral synthesis with a broad substrate scope. | acs.org |

| [Cp*RhCl₂]₂, Oxidant | Arylboronic acids + Internal diynes | Polymers with highly substituted naphthalene rings | Oxidative polycoupling affords soluble polymers in satisfactory yields. | rsc.org |

| Rh Catalyst | 1-Naphthylamines + Phosphonium ylide | Substituted naphthalenes | Proceeds via a triene intermediate and 6π-electrocyclization. | researchgate.net |

Iron-Catalyzed Reactions

Iron catalysis has emerged as a cost-effective and environmentally benign approach for the formation of carbon-carbon bonds. mdpi.com While direct iron-catalyzed synthesis of this compound is not extensively documented, related iron-catalyzed reactions for synthesizing substituted naphthalenes provide valuable insights. These methods often involve cross-dehydrogenative coupling (CDC) and annulation reactions. thieme-connect.comrsc.org

For instance, iron(III) chloride (FeCl₃) has been successfully used as a catalyst in the benzannulation reaction of styrenes and 1,2-diarylpropenes to yield polysubstituted naphthalenes. thieme-connect.comrsc.org Another approach involves the iron-catalyzed annulation of arylacetaldehydes with alkynes, which proceeds with excellent regioselectivity to produce a variety of substituted naphthalenes. thieme-connect.com These methodologies highlight the potential for developing iron-catalyzed routes to this compound, likely through the coupling of appropriate isopropyl-substituted precursors.

A notable example of iron's versatility is in the enantioselective hydroboration of N-alkyl imines to produce α-chiral amines, where an iron(II) alkyl complex supported by a bis(oxazolinylmethylidene)isoindoline ("boxmi") pincer ligand serves as a precatalyst. nih.gov This demonstrates the capacity of iron catalysts to facilitate highly selective transformations.

Table 1: Examples of Iron-Catalyzed Reactions for Naphthalene Synthesis

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| Styrenes and 1,2-diarylpropenes | FeCl₃, DDQ | 2,4-diaryl-1-methylnaphthalenes | Good to excellent | thieme-connect.com |

| Arylacetaldehydes and alkynes | FeCl₃ | Mono-, di-, and polysubstituted naphthalenes | Moderate to good | thieme-connect.com |

| 1,2-Aryl-propenes and styrenes | Iron catalyst | Polysubstituted naphthalenes | Moderate to good | rsc.org |

Lewis Acid-Catalyzed Transformations

Lewis acid catalysis is a cornerstone of naphthalene synthesis, with Friedel-Crafts alkylation being a primary method for introducing alkyl groups onto the naphthalene core. smolecule.com The synthesis of this compound can be achieved by reacting naphthalene with an isopropylating agent, such as isopropyl bromide or isopropanol (B130326), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). smolecule.comresearchgate.net The reaction conditions, including temperature and catalyst loading, can be adjusted to influence the yield and isomeric distribution of the product. smolecule.com

Ionic liquids, particularly those based on AlCl₃, have been explored as effective and recyclable catalysts for the isopropylation of naphthalene. researchgate.net For example, a triethylamine hydrochloride-aluminum chloride (Et₃NHCl-AlCl₃) ionic liquid has been shown to catalyze the reaction of naphthalene and isopropyl bromide, with optimization of reaction parameters leading to high conversion and selectivity for 2-isopropylnaphthalene. researchgate.net

Beyond traditional Friedel-Crafts reactions, Lewis acids like zinc chloride (ZnCl₂) have been used in [4+2] benzannulation reactions of 2-ethynylbenzaldehydes with alkynes to afford substituted naphthalenes. thieme-connect.com This highlights the broader applicability of Lewis acids in constructing the naphthalene framework itself.

Table 2: Lewis Acid-Catalyzed Synthesis of Isopropylnaphthalenes

| Naphthalene Source | Isopropylating Agent | Catalyst | Key Findings | Reference |

| Naphthalene | Isopropyl bromide | Et₃NHCl-AlCl₃ ionic liquid | High conversion of isopropyl bromide and good selectivity for 2-isopropylnaphthalene. researchgate.net | researchgate.net |

| Naphthalene | Isopropyl halides | Aluminum chloride | A common method for synthesizing this compound. | |

| Naphthalene | Isopropanol | High-pressure reactor | Explored for higher yields and selectivity. smolecule.com | smolecule.com |

Domino Processes and Annulation Reactions

Domino reactions, also known as cascade or tandem reactions, offer an efficient pathway to complex molecules by combining multiple bond-forming events in a single pot. nih.gov These processes are particularly valuable for constructing the intricate ring systems of substituted naphthalenes.

Cycloaddition and carboannulation reactions are powerful tools for the regioselective synthesis of naphthalenes. For example, a [2+2+2] cycloaddition of an aryne precursor with two equivalents of dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been utilized to create a 1,2,3,4-tetracarbonyl substituted naphthalene core. beilstein-journals.org

Palladium-catalyzed annulation of 1-bromo-2-vinylbenzene derivatives with alkynes provides an efficient route to substituted naphthalenes, with the reaction tolerating a range of functional groups on the alkyne. thieme-connect.com Similarly, rhodium-catalyzed cross-cyclodimerization of aliphatic alkynes and diarylacetylenes can produce 1,2,3-trisubstituted naphthalenes. thieme-connect.com

Gallium(I) complexes have also shown reactivity in cycloaddition reactions, for instance with isocyanates and other heteroalkenes, suggesting potential for their use in constructing complex ring systems. researchgate.netmdpi.com

While specific examples of electroannulation for the direct synthesis of this compound are not prevalent in the reviewed literature, the general strategy of electroannulation is a recognized method for forming naphthalene derivatives. thieme-connect.com This approach typically involves the electrochemically induced cyclization of precursor molecules.

Cross-dehydrogenative coupling (CDC) represents a highly atom-economical method for forming C-C bonds by directly coupling two C-H bonds. mdpi.combeilstein-journals.org Iron-catalyzed CDC has been employed in a tandem process to synthesize polysubstituted naphthalenes from simple 1,2-aryl-propenes and styrenes. rsc.org This reaction involves the coupling of a terminal allylic C(sp³)-H bond to a C(sp²)-H bond of styrene, followed by benzoannulation. rsc.org

Copper-catalyzed CDC reactions have also been demonstrated for the ortho-etherification of phenols and arenes, indicating the potential for forming C-O bonds in naphthalene derivatives through this strategy. beilstein-journals.org

Industrial Scale Synthetic Processes and Purification Techniques

On an industrial scale, the synthesis of alkylated naphthalenes often employs continuous flow reactors to ensure consistent product quality and yield. The isopropylation of naphthalene is a key industrial process, often aimed at producing specific isomers like 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN) for use in advanced materials. acs.org

The crude product from the alkylation reaction is a mixture of various mono-, di-, and polyisopropylnaphthalene isomers. The separation and purification of the desired isomer, such as this compound, from this complex mixture is a significant challenge. Industrial purification strategies typically involve a combination of techniques:

Distillation: Fractional distillation is used to separate isomers based on their boiling points. acs.org

Crystallization: Suspension crystallization and solvent crystallization are employed to purify specific isomers. acs.org For instance, solvents like C1-C4 aliphatic alcohols (methanol, ethanol (B145695), propanol) are used to recrystallize and purify 2,6-DIPN at controlled temperatures. acs.org

Adsorption: Shape-selective adsorption using zeolites, such as those with a 12-membered ring structure like mordenite (B1173385) and zeolite Y, can be used to separate isomers. acs.org

For laboratory-scale purification, column chromatography or recrystallization are critical methods to isolate the target compound with high purity. General solvent purification techniques, such as washing with acidic and basic solutions followed by drying and distillation, are also essential preparatory steps. alfa-chemistry.com

Continuous Flow Reactor Applications

The industrial production of alkylated naphthalenes, including this compound, has increasingly moved towards process intensification to enhance efficiency, safety, and control over reaction parameters. Continuous flow reactors offer significant advantages over traditional batch processes for Friedel-Crafts alkylation reactions. These benefits include superior heat and mass transfer, precise control of residence time, and the ability to operate at elevated temperatures and pressures safely. manetco.beunito.it

While specific research detailing the continuous flow synthesis of this compound is not extensively published, the principles and methodologies are well-established for related compounds. For instance, the continuous flow synthesis of long-chain alkylated naphthalenes has been successfully demonstrated using ionic liquids as catalysts in a microreaction system. This approach achieved high yields (>99%) with very short residence times (60 seconds) at mild temperatures (30°C). researchgate.net Such systems allow for the manipulation of product distribution, including the ratio of α- to β-substituted isomers, by adjusting reaction temperature and the molar ratio of reactants. researchgate.net

Furthermore, Friedel-Crafts alkylation reactions have been efficiently conducted in continuous flow reactors using heterogeneous catalysts. Studies on the alkylation of aromatics with alcohols under continuous-flow conditions have shown high turnover frequencies and long-term operational stability. rsc.org The isopropylation of naphthalene with isopropanol has been investigated in a continuous down-flow microreactor, demonstrating the feasibility of this technology for producing diisopropylnaphthalene isomers. researchgate.net

The application of continuous flow technology can also be extended to operate under supercritical conditions, which can enhance reaction rates and selectivity. google.com For the synthesis of this compound, a continuous flow setup would typically involve pumping a solution of naphthalene and an isopropylating agent (such as isopropanol or propene) through a heated reactor containing a packed bed of a solid acid catalyst, like a zeolite or montmorillonite (B579905) clay. rsc.orgresearchgate.netdicp.ac.cn The reaction parameters, including temperature, pressure, and flow rate, can be precisely controlled to optimize the yield of the desired 1,2-isomer.

Table 1: Exemplary Conditions for Continuous Flow Alkylation of Naphthalene Derivatives

| Parameter | Value/Condition | Source |

| Catalyst | Ionic Liquid ([Me₃NH][AlCl₄]) | researchgate.net |

| Reactants | Naphthalene, 1-Dodecene | researchgate.net |

| Temperature | 30 °C | researchgate.net |

| Residence Time | 60 seconds | researchgate.net |

| Yield | >99% | researchgate.net |

| Catalyst | HY Zeolite (steam-treated) | researchgate.net |

| Reactants | Naphthalene, Isopropyl alcohol | researchgate.net |

| Temperature | 250 °C | researchgate.net |

| Naphthalene Conversion | 86% | researchgate.net |

| 2,6-DIPN Yield | 40% | researchgate.net |

Note: The data in this table is derived from studies on related alkylated naphthalenes and serves to illustrate the potential process parameters for the continuous flow synthesis of this compound.

Advanced Purification via Distillation and Recrystallization

The crude product from the synthesis of this compound is typically a complex mixture containing unreacted naphthalene, mono-isopropylnaphthalenes, and various diisopropylnaphthalene (DIPN) isomers. The separation of these isomers is particularly challenging due to their similar physical properties, such as close boiling points. nih.gov

Recrystallization is a powerful technique for the fine purification of DIPN isomers, leveraging their different melting points and solubilities in various solvents. nih.gov For the purification of this compound, a multi-step crystallization process would likely be required.

Melt crystallization is a solvent-free purification method that relies on the fractional crystallization of the molten mixture. The process typically involves three stages: crystallization, sweating (where impurities are melted and removed from the crystal surface), and melting of the purified product. researchgate.net Static melt crystallization has been successfully applied to purify 2,6-DIPN to a purity of ≥99%. ccspublishing.org.cnresearchgate.net A significant challenge in melt crystallization is the formation of eutectics between isomers, which can limit the achievable purity. nih.gov For example, a eutectic point exists between 2,6-DIPN and 2,7-DIPN, which can hinder complete separation. nih.gov

Solvent crystallization offers an alternative by dissolving the crude mixture in a suitable solvent and then cooling it to selectively crystallize the desired isomer. The choice of solvent is critical and can significantly influence the separation efficiency. Solvents like ethanol, methanol (B129727), or propanol (B110389) have been used for the crystallization of DIPN isomers. patsnap.com

High-pressure crystallization is an advanced technique that manipulates the solid-liquid phase equilibrium by applying high pressure. This can alter the melting points of the isomers and overcome eutectic limitations, leading to higher purity products. nih.govsmolecule.com For instance, pressures ranging from 8.11 to 30.40 MPa have been used to purify 2,6-DIPN from a mixture containing 85% of the isomer to a final purity of over 95%. nih.govsmolecule.com Centrifugal separation of the crystals formed under high pressure can further increase the purity to 99%. nih.gov

Table 2: Comparison of Advanced Purification Techniques for Diisopropylnaphthalene Isomers

| Technique | Principle | Advantages | Challenges | Achieved Purity (for 2,6-DIPN) | Source |

| Vacuum Distillation | Separation based on boiling point differences under reduced pressure. | Removes light and heavy impurities; prevents thermal degradation. | Ineffective for separating isomers with very close boiling points. | Not sufficient for isomer separation alone. | nih.gov |

| Melt Crystallization | Fractional crystallization from a molten state without solvents. | Solvent-free, potentially lower cost. | Eutectic formation can limit purity; can be a slow process. | ≥99% | ccspublishing.org.cnresearchgate.net |

| Solvent Crystallization | Selective crystallization from a supersaturated solution. | Can overcome some eutectic limitations; good for final polishing. | Requires solvent selection and recovery; potential for solvent inclusion in crystals. | High purity achievable, often used in conjunction with other methods. | nih.govpatsnap.com |

| High-Pressure Crystallization | Alters solid-liquid phase equilibrium through high pressure to enhance separation. | Can overcome eutectic limitations; achieves high purity. | Requires specialized high-pressure equipment. | >99% | nih.govsmolecule.com |

Chemical Reactivity and Mechanistic Studies of 1,2 Bis Isopropyl Naphthalene

Oxidation Reactions and Product Formation

The oxidation of 1,2-bis(isopropyl)naphthalene can proceed at either the aromatic nucleus or the alkyl side-chains, yielding a variety of oxygenated products. The specific outcome is highly dependent on the choice of oxidant and the reaction conditions employed. The compound is generally stable under standard conditions but may react in the presence of strong oxidizers. smolecule.com

Oxidation of the naphthalene (B1677914) core can lead to the formation of naphthoquinones. wikipedia.orgprepchem.com While specific studies on this compound are not prevalent, the oxidation of the parent naphthalene molecule to 1,4-naphthoquinone (B94277) is a well-established transformation. prepchem.comorgsyn.org Additionally, the isopropyl side chains are susceptible to oxidation, which can result in the formation of ketones or carboxylic acids. smolecule.com The oxidation of one or both isopropyl groups can also lead to the corresponding hydroperoxides, which are common intermediates in the oxidation of alkylaromatic compounds. google.com

A range of oxidizing agents and conditions are utilized for the oxidation of naphthalene and its alkylated derivatives. The selection of a specific reagent system directs the reaction towards either ring or side-chain oxidation.

| Reagent/System | Typical Target | Conditions | Potential Products |

|---|---|---|---|

| Chromic acid (CrO₃) in acetic acid | Aromatic Ring | Room temperature, extended reaction time (e.g., 3 days for naphthalene). prepchem.com | Naphthoquinones |

| Molecular Oxygen (O₂) | Alkyl Side-Chains | Elevated temperature (70–150 °C) and pressure, often in a basic medium. google.com | Hydroperoxides, Ketones, Carboxylic Acids |

| Ferric Chloride (FeCl₃) | Substituted Naphthalenes (e.g., 1-amino-2-hydroxynaphthalene) | Aqueous solution. | 1,2-Naphthoquinone. wikipedia.org |

The mechanism of oxidation varies with the target site. The formation of naphthoquinones from the naphthalene ring by atmospheric OH radicals, for example, proceeds through the addition of the radical, followed by reaction with molecular oxygen and subsequent ring-opening or rearrangement to form the quinone structure. copernicus.org

Reduction Reactions to Saturated Hydrocarbons

The aromatic system of this compound can be saturated through reduction reactions, most commonly via catalytic hydrogenation. This process converts the polycyclic aromatic hydrocarbon into its corresponding saturated cycloalkane derivative. smolecule.com

Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for the reduction of aromatic rings. nih.gov In this process, this compound is treated with hydrogen gas in the presence of a Pd/C catalyst. The reaction typically requires elevated pressure and is conducted in a suitable solvent. The naphthalene core is fully reduced to a decahydronaphthalene (B1670005) (decalin) skeleton.

| Parameter | Typical Condition | Notes |

|---|---|---|

| Catalyst | Palladium on activated carbon (Pd/C), typically 5-10% Pd by weight. | Pd/C is a heterogeneous catalyst and is pyrophoric; it must be handled with care in an inert atmosphere. u-tokyo.ac.jpyoutube.com |

| Solvent | Protic solvents like ethanol (B145695) or acetic acid are commonly used as they can accelerate the reaction rate. u-tokyo.ac.jp | The substrate is dissolved in the solvent before the reaction. youtube.com |

| Hydrogen Source | Hydrogen gas (H₂). | Often supplied from a high-pressure cylinder or a hydrogen-filled balloon for smaller-scale reactions. u-tokyo.ac.jpyoutube.com |

| Pressure | Atmospheric to high pressure (e.g., up to 100 atm). nih.gov | Higher pressure generally increases the reaction rate. |

| Temperature | Room temperature to elevated temperatures (e.g., 30-50 °C). nih.gov | Temperature can be adjusted to optimize the reaction rate. |

The mechanism involves the adsorption of both the hydrogen gas and the aromatic substrate onto the surface of the palladium catalyst. The H-H bond is cleaved, and hydrogen atoms are added stepwise to the aromatic ring until it is fully saturated. The product, 1,2-bis(isopropyl)decahydronaphthalene, is then released from the catalyst surface.

Electrophilic Substitution Reactions

Like the parent naphthalene, the aromatic rings of this compound are susceptible to electrophilic substitution reactions. smolecule.com The presence of the two isopropyl groups, which are activating and ortho-, para-directing, enhances the reactivity of the naphthalene core towards electrophiles compared to unsubstituted naphthalene. smolecule.com

The position of electrophilic attack is determined by a combination of the directing effects of the alkyl groups, the inherent reactivity of the naphthalene ring positions, and steric hindrance. Naphthalene itself preferentially undergoes electrophilic attack at the alpha-position (C1, C4, C5, C8) over the beta-position (C2, C3, C6, C7) under kinetic control, as the intermediate carbocation is better stabilized by resonance. youtube.comwordpress.com

In this compound:

The C1-isopropyl group activates the ortho-position (C2, already substituted) and the para-position (C4).

The C2-isopropyl group activates the ortho-position (C1 and C3) and the para-position (C6, on the other ring).

Considering the substituted ring, positions C3 and C4 are both activated. Electrophilic attack would likely favor the alpha-position C4 due to the inherent higher stability of the resulting intermediate. wordpress.com However, significant steric hindrance from the adjacent C1 and C2 isopropyl groups could impede the approach of the electrophile. This steric crowding might favor substitution on the second, unsubstituted ring, primarily at the alpha-positions C5 and C8, which are less sterically hindered. The bulky nature of the attacking electrophile-catalyst complex, as seen in some Friedel-Crafts reactions, can also favor substitution at less hindered positions. wordpress.com Therefore, the product distribution in electrophilic substitution reactions of this compound is expected to be a complex mixture, heavily influenced by both electronic and steric factors.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are fundamental for introducing alkyl and acyl groups onto aromatic rings. In the case of this compound, these reactions are subject to the directing effects of the existing substituents.

The two isopropyl groups, being ortho, para-directing, would be expected to activate the C4, C5, and C7 positions of the naphthalene ring for further electrophilic attack. However, the significant steric bulk of the isopropyl groups at the C1 and C2 positions would likely hinder substitution at the adjacent C8 and C3 positions, respectively. Consequently, electrophilic attack is most probable at the less sterically hindered C4, C5, and C7 positions.

In a hypothetical Friedel-Crafts alkylation with an alkyl halide (e.g., tert-butyl chloride) and a Lewis acid catalyst (e.g., AlCl₃), the incoming electrophile would preferentially add to the positions least encumbered by the existing isopropyl groups. Similarly, in a Friedel-Crafts acylation using an acyl chloride (e.g., acetyl chloride) and a Lewis acid, the resulting acyl group would be directed to these same positions. The precise distribution of products would depend on the specific reaction conditions, including the nature of the electrophile, the catalyst, and the temperature, which can influence the balance between kinetic and thermodynamic control.

Introduction of Diverse Functional Groups

The introduction of other functional groups onto the this compound core would also be governed by the directing and steric effects of the isopropyl substituents.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring, likely at the C4, C5, or C7 positions.

Halogenation: Electrophilic halogenation with reagents like Br₂ or Cl₂ in the presence of a Lewis acid would result in the addition of a halogen atom at the same sterically accessible and electronically activated positions.

Sulfonation: Treatment with fuming sulfuric acid would lead to the introduction of a sulfonic acid group (-SO₃H). The regioselectivity of this reversible reaction can be sensitive to temperature, with higher temperatures potentially favoring the thermodynamically more stable isomer.

The table below summarizes the expected major products for these electrophilic substitution reactions, based on established principles of reactivity for substituted naphthalenes.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1,2-bis(isopropyl)naphthalene, 5-Nitro-1,2-bis(isopropyl)naphthalene, 7-Nitro-1,2-bis(isopropyl)naphthalene |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1,2-bis(isopropyl)naphthalene, 5-Bromo-1,2-bis(isopropyl)naphthalene, 7-Bromo-1,2-bis(isopropyl)naphthalene |

| Sulfonation | SO₃, H₂SO₄ | This compound-4-sulfonic acid, this compound-5-sulfonic acid, this compound-7-sulfonic acid |

It is important to note that the actual product distribution may be a complex mixture of isomers, and their separation could be challenging.

Theoretical and Experimental Studies of Reaction Mechanisms

The atmospheric fate of polycyclic aromatic hydrocarbons like this compound is of significant environmental interest. A primary degradation pathway is initiated by hydroxyl radicals (•OH), which are highly reactive species present in the troposphere. While direct experimental studies on this compound are scarce, theoretical studies on the parent molecule, naphthalene, provide a robust framework for understanding the initial stages of its oxidation.

Hydroxyl Radical Initiated Oxidation Mechanisms

The reaction between naphthalene and hydroxyl radicals can proceed via two main pathways: hydrogen abstraction from the aromatic ring or addition of the hydroxyl radical to the aromatic system. Theoretical studies have shown that the OH-addition pathway is the dominant channel under atmospheric conditions.

The addition of a hydroxyl radical to the naphthalene ring system can occur at various positions, leading to the formation of different hydroxycyclohexadienyl-type radical intermediates. For unsubstituted naphthalene, addition at the α-position (C1, C4, C5, C8) is energetically more favorable than addition at the β-position (C2, C3, C6, C7). This preference is attributed to the greater resonance stabilization of the resulting α-adduct radical.

In the case of this compound, the presence of the alkyl groups would influence the regioselectivity of the OH-addition. The electron-donating nature of the isopropyl groups would further activate the ring towards electrophilic attack by the hydroxyl radical. However, steric hindrance from these bulky groups would likely disfavor addition at the substituted carbons (C1 and C2) and their immediate neighbors (C8 and C3). Therefore, OH-addition is expected to occur preferentially at the unsubstituted positions of the substituted ring and at the positions on the unsubstituted ring.

The initial OH-adducts are highly reactive and can undergo further reactions, such as addition of molecular oxygen, leading to the formation of peroxy radicals and subsequently a cascade of oxidation products.

Theoretical calculations employing Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory have been used to estimate the kinetic rate constants for the reaction of hydroxyl radicals with naphthalene. These studies have provided valuable insights into the reaction kinetics and the pressure and temperature dependence of the rate constants.

For the OH-addition to naphthalene, the calculations predict a negative temperature dependence of the rate constant, which is characteristic of barrierless association reactions. This means that the reaction rate increases as the temperature decreases. RRKM theory is particularly important for describing the kinetics of such reactions, as it accounts for the formation of an energized adduct that can either be stabilized by collisions or dissociate back to reactants.

Theoretical studies on the OH-addition to naphthalene have shown that the activation energies for addition to the different positions are very low or even slightly negative, consistent with a highly exothermic and fast reaction. The regioselectivity is therefore primarily determined by the relative stability of the resulting radical intermediates.

As mentioned, for naphthalene, addition to the α-position is favored. For this compound, the regioselectivity of OH-addition will be a balance between the electronic activation provided by the isopropyl groups and the steric hindrance they impose. It is plausible that the most favored addition sites would be the C4 and C5 positions, which are electronically activated and relatively unhindered.

The following table summarizes the key mechanistic aspects of the hydroxyl radical initiated oxidation of naphthalene, which serves as a model for this compound.

| Mechanistic Aspect | Key Findings for Naphthalene (as a model) | Expected Influence of Isopropyl Groups on this compound |

| Dominant Pathway | OH-addition to the aromatic ring | OH-addition remains dominant |

| OH-Addition Intermediates | Formation of hydroxycyclohexadienyl-type radicals; α-adducts are more stable | Formation of analogous radical intermediates; stability influenced by electronic and steric effects |

| Kinetic Rate Constant | Negative temperature dependence | Overall rate constant likely higher due to activation; specific rates for different positions will vary |

| Activation Energies | Very low or slightly negative | Expected to be similarly low |

| Regioselectivity | Preferential addition to the α-positions (C1, C4, C5, C8) | Addition favored at electronically activated and sterically accessible positions (e.g., C4, C5) |

Pressure and Temperature Dependence of Regioselectivity

The synthesis of diisopropylnaphthalenes (DIPNs) through the isopropylation of naphthalene is highly sensitive to reaction conditions, with pressure and temperature being critical parameters that influence the regioselectivity of the reaction. Generally, the alkylation of naphthalene can lead to a mixture of isomers, and the distribution of these isomers is a function of both kinetic and thermodynamic control.

Temperature Effects:

At lower temperatures, the isopropylation of naphthalene tends to be under kinetic control, favoring the formation of α-isomers (substitution at the 1, 4, 5, or 8 positions). This is because the transition state leading to the α-substituted carbocation intermediate is lower in energy. However, at higher temperatures, the reaction shifts towards thermodynamic control. This allows for the isomerization of the initially formed products to the more sterically stable β-isomers (substitution at the 2, 3, 6, or 7 positions). For instance, in the sulfonation of naphthalene, a classic example of electrophilic aromatic substitution, the product at 80°C is predominantly 1-naphthalenesulfonic acid (the α-product), while at 160°C, the major product is 2-naphthalenesulfonic acid (the β-product), which is thermodynamically more stable. scribd.comwordpress.com This principle also applies to alkylation reactions.

Studies on the isopropylation of naphthalene over H-mordenite catalysts have shown that an increase in reaction temperature generally leads to an increase in the conversion of naphthalene. stackexchange.com The selectivity towards specific diisopropylnaphthalene isomers, such as the commercially important 2,6-DIPN, is also significantly affected by temperature.

Pressure Effects:

The effect of pressure, particularly the partial pressure of the alkylating agent (e.g., propene), also plays a role in the regioselectivity. In the isopropylation of naphthalene over H-mordenite, it has been observed that at a given temperature, the conversion of naphthalene and the yield of DIPN isomers are influenced by the propene pressure. stackexchange.com Higher propene pressures can favor the formation of certain isomers, and selective formation of 2,6-DIPN has been observed under conditions of high propene pressure and low reaction temperature. stackexchange.com

The interplay between temperature and pressure is crucial for optimizing the yield of a desired isomer. The following table summarizes the general trends observed in the isopropylation of naphthalene:

| Parameter | Effect on Regioselectivity |

| Low Temperature | Favors kinetically controlled products (α-isomers). |

| High Temperature | Favors thermodynamically controlled products (β-isomers) through isomerization. |

| High Propene Pressure | Can enhance the formation of specific isomers, such as 2,6-DIPN, particularly at lower temperatures. |

This table illustrates the general influence of temperature and pressure on the regioselectivity of naphthalene isopropylation based on established principles of electrophilic aromatic substitution and specific studies on related isomers.

Breakdown of Transition State Approximation at Ambient Pressure

The transition state approximation, a cornerstone of chemical kinetics, posits that the rate of a reaction is proportional to the concentration of the transition state species. In the context of the electrophilic aromatic substitution of naphthalene to form this compound, this approximation is generally held to be valid under typical laboratory conditions at ambient pressure. The reaction proceeds through a high-energy carbocation intermediate, and the structure of the transition state leading to this intermediate determines the regioselectivity.

The preference for substitution at the α-position (1-position) over the β-position (2-position) in naphthalene is well-established and can be explained by the relative stability of the corresponding carbocation intermediates (arenium ions). The intermediate for α-substitution is more stable because the positive charge can be delocalized over the aromatic system while preserving a complete benzene (B151609) ring in some of the resonance structures. wordpress.comlibretexts.org In contrast, the intermediate for β-substitution has fewer resonance structures that maintain a complete benzene ring, making it less stable. libretexts.org

The Hammond postulate suggests that for an endergonic step, such as the formation of the arenium ion, the transition state will more closely resemble the product of that step (the intermediate). Therefore, the factors that stabilize the intermediate will also stabilize the transition state leading to it. As the α-intermediate is more stable, the transition state for α-attack is lower in energy, leading to a faster reaction rate at that position under kinetic control.

A breakdown of the transition state approximation would imply that other factors, such as dynamic effects or the involvement of multiple, rapidly interconverting transition states, play a significant role. However, for the electrophilic alkylation of naphthalene under standard conditions, there is no direct evidence in the reviewed literature to suggest a failure of this approximation. The observed regioselectivity can be adequately explained by the principles of transition state theory and the relative stabilities of the intermediates.

Analysis of Computed Structures, Bond Orders, and Free Energy Profiles

Computed Structures:

Density Functional Theory (DFT) is a common method used to calculate the optimized geometries of diisopropylnaphthalene isomers. For example, a DFT study on 2,6-, 2,7-, and 2,3-diisopropylnaphthalene (B12641234) at the B3PW91/6-311G* level of theory was conducted to analyze their vibrational spectra. researchgate.net Such calculations provide detailed information about bond lengths, bond angles, and dihedral angles, revealing how the bulky isopropyl groups affect the planarity of the naphthalene core.

Bond Orders:

The concept of bond order is useful for describing the nature of chemical bonds within a molecule. In the context of the carbocation intermediates formed during the electrophilic substitution of naphthalene, bond orders can be calculated to quantify the extent of charge delocalization. While a specific bond order analysis for the formation of this compound was not found, the principles are well-understood. In the more stable α-substitution intermediate, the positive charge is delocalized across the ring system, leading to changes in the bond orders of the carbon-carbon bonds compared to the parent naphthalene molecule. This delocalization is a key factor in the stability of the intermediate.

Free Energy Profiles:

The free energy profile of a reaction illustrates the energy changes that occur as reactants are converted into products. For the formation of this compound, the profile would show the relative energies of the reactants (naphthalene and the isopropylating agent), the transition state for the first isopropyl addition, the mono-isopropylnaphthalene intermediate, the transition state for the second isopropyl addition, and the final diisopropylnaphthalene product.

Computational studies on methylnaphthalene isomerization using ab initio molecular dynamics and metadynamics have provided detailed free energy landscapes for alkyl transfer processes. acs.org A similar approach could be applied to the isopropylation of naphthalene to map out the reaction pathways and determine the activation energies for the formation of different isomers. The relative energies of the transition states would determine the kinetically favored products, while the relative energies of the final products would indicate the thermodynamically favored isomers. The steric hindrance between the two adjacent isopropyl groups in this compound would be expected to raise its energy relative to other isomers where the isopropyl groups are further apart, such as 2,6- or 2,7-diisopropylnaphthalene. This is consistent with the general observation that 1,2-disubstituted naphthalenes are often minor products in alkylation reactions under thermodynamic control.

The following table summarizes the key insights that can be gained from computational analysis of diisopropylnaphthalenes:

| Computational Method | Information Obtained | Relevance to this compound |

| Density Functional Theory (DFT) | Optimized molecular geometries, relative energies of isomers and conformers. | Predicts the most stable spatial arrangement of the isopropyl groups and the overall strain in the molecule. |

| Ab Initio Molecular Dynamics | Free energy landscapes of reaction pathways. | Can be used to determine the activation energies for the formation of this compound versus other isomers. |

| Bond Order Analysis | Quantifies the degree of electron delocalization in intermediates. | Explains the stability of the carbocation intermediates leading to the formation of the product. |

This table outlines the application of various computational methods to the study of diisopropylnaphthalenes, with inferred relevance to the 1,2- isomer based on studies of related compounds.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a function of its aromatic core and the attached alkyl groups. Alkylated naphthalenes, in general, are known for their excellent thermal and thermo-oxidative stability, which is attributed to the ability of the electron-rich naphthalene ring to absorb and disperse energy. taylorfrancis.com This makes them suitable for use as synthetic base oils in high-temperature applications.

Under standard conditions, this compound is a stable compound. However, it can undergo reactions under more extreme conditions. Like other alkylated aromatic hydrocarbons, it is susceptible to oxidation at high temperatures, which can lead to the formation of a variety of degradation products.

Degradation Pathways:

The environmental fate of this compound is of interest due to the persistence of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in the environment. The primary mechanism for the degradation of such compounds in the environment is microbial metabolism.

The biodegradation of naphthalene itself has been extensively studied. The initial step in the bacterial degradation of naphthalene typically involves the action of a naphthalene dioxygenase enzyme, which introduces two hydroxyl groups onto one of the aromatic rings to form a cis-1,2-dihydrodiol. mdpi.com This is then followed by a series of enzymatic reactions that lead to the opening of the aromatic ring and eventual mineralization to carbon dioxide and water.

For alkyl-substituted naphthalenes, the degradation pathways are more complex and can be influenced by the position and size of the alkyl groups. The presence of the isopropyl groups in this compound can affect the rate and pathway of microbial degradation. The degradation of alkylated PAHs can proceed through several routes, including:

Oxidation of the aromatic ring: Similar to the degradation of naphthalene, microorganisms can attack the aromatic core of this compound, leading to ring hydroxylation and subsequent cleavage.

Oxidation of the alkyl side chains: The isopropyl groups can also be a site of initial microbial attack, typically through oxidation to alcohols, ketones, and carboxylic acids. This can be followed by further degradation of the side chain and eventual metabolism of the naphthalene core.

Demethylation: In some cases, demethylation has been observed as a step in the biodegradation of alkylated phenanthrenes, which could be a relevant process for other alkylated PAHs. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the detailed structural characterization of 1,2-Bis(isopropyl)naphthalene. It provides insights into the molecular framework through the chemical shifts and coupling patterns of both proton (¹H) and carbon-13 (¹³C) nuclei.

Structural Elucidation

The ¹H NMR spectrum of this compound displays characteristic signals that confirm its molecular structure. Protons attached directly to the naphthalene (B1677914) ring, known as aryl protons, typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.org For substituted naphthalenes, these signals can be more complex. researchgate.net The protons of the two isopropyl groups appear in the aliphatic region. These include a methine proton (CH) and methyl protons (CH₃).

The ¹³C NMR spectrum provides complementary information. Carbons within the aromatic naphthalene core typically absorb in the 120-150 ppm range. libretexts.org The specific chemical shifts of these carbons can help in determining the substitution pattern on the ring. The isopropyl carbons will have distinct signals in the upfield, aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 libretexts.org |

| ¹H | Isopropyl Methine (-CH) | ~2.9 - 3.1 |

| ¹H | Isopropyl Methyl (-CH₃) | ~1.2 - 1.4 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 libretexts.org |

| ¹³C | Isopropyl Methine (-CH) | ~30 - 35 |

| ¹³C | Isopropyl Methyl (-CH₃) | ~20 - 25 |

Application of Chiral Shift Reagents for Enantiomeric Purity Determination

Chiral shift reagents are paramagnetic lanthanide complexes used in NMR spectroscopy to determine the enantiomeric purity of chiral compounds. fiveable.meslideshare.net When a chiral shift reagent is added to a racemic mixture, it forms diastereomeric complexes with each enantiomer. chemistnotes.com These diastereomeric complexes are not mirror images and, therefore, have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. libretexts.org

However, this compound is an achiral molecule; it does not have a non-superimposable mirror image and therefore does not exist as a pair of enantiomers. Consequently, the application of chiral shift reagents is not relevant for determining the purity of this specific compound. This technique is only applicable to chiral derivatives of naphthalene or other chiral molecules where distinguishing between enantiomers is necessary. rsc.org

Advanced NMR Investigations of Peri-Substituted Naphthalene Derivatives and Metal Complexes

While this compound is not a peri-substituted compound (substituents at the 1- and 8-positions), the study of peri-substituted derivatives provides significant insight into how steric strain affects the naphthalene ring and its spectroscopic properties. Steric repulsion between bulky substituents at the peri-positions forces the naphthalene skeleton to distort from its planar geometry. nih.gov

This distortion can be vertical, horizontal, or a combination of both, leading to a decrease in the aromaticity of the ring. kochi-tech.ac.jp These geometric changes have a direct impact on the NMR spectrum. For instance, ¹H NMR spectra of distorted naphthalenes often show that the signals of the ring protons are shifted downfield. nih.gov This is attributed to the altered electron densities on the naphthalene ring system caused by the steric strain. nih.gov Advanced techniques, such as solid-state NMR, can be employed to further investigate these structural deformations and their electronic consequences in both the derivatives and their metal complexes. scispace.com

Table 2: Effects of Peri-Substitution on Naphthalene Ring and NMR Spectra

| Effect | Description | Impact on NMR Spectrum |

|---|---|---|

| Steric Repulsion | Bulky groups at the 1- and 8-positions repel each other due to proximity. nih.gov | Induces changes in chemical shifts. |

| Ring Distortion | The naphthalene ring loses planarity to accommodate the bulky substituents. kochi-tech.ac.jp | Downfield shift of aromatic proton signals. nih.gov |

| Altered Aromaticity | The delocalized π-electron system is disrupted by the geometric strain. | Changes in both ¹H and ¹³C chemical shifts reflecting altered electron density. |

Probing Non-Covalent Interactions via NMR

NMR spectroscopy is a powerful tool for studying non-covalent interactions, such as π-π stacking, van der Waals forces, and aromatic-carbonyl interactions. acs.orgnih.govresearchgate.net These interactions are crucial in supramolecular chemistry and biology. The aromatic rings of this compound can participate in such interactions.

When this compound interacts with another molecule through non-covalent forces, changes in the chemical environment of its protons and carbons can be observed in the NMR spectrum. For example, π-stacking interactions with other aromatic systems typically cause an upfield shift in the proton signals due to the magnetic anisotropy of the neighboring ring. acs.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons that are close to each other, offering direct evidence of intermolecular or intramolecular associations. rsc.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint by probing the vibrational modes of a molecule. ksu.edu.sa In IR spectroscopy, a vibration must cause a change in the molecule's dipole moment to be active, whereas in Raman spectroscopy, a change in the molecule's polarizability is required. ksu.edu.sa

Vibrational Frequencies Analysis

The vibrational spectrum of this compound is characterized by contributions from both the naphthalene core and the isopropyl substituents.

Naphthalene Core Vibrations : The naphthalene moiety gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. vscht.cz C=C stretching vibrations within the aromatic rings produce a series of bands in the 1600-1400 cm⁻¹ range. Out-of-plane C-H bending vibrations are also prominent and appear in the 900-675 cm⁻¹ region, with their exact position being sensitive to the substitution pattern on the rings. vscht.cz

Isopropyl Group Vibrations : The isopropyl groups introduce aliphatic C-H stretching vibrations, which appear below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range. dtic.mil C-H bending vibrations for the methyl (CH₃) and methine (CH) groups are also expected, with CH₃ deformations around 1460 cm⁻¹ and 1380 cm⁻¹. dtic.milresearchgate.net

The combination of these vibrational modes provides a unique spectrum that can be used for the identification and structural analysis of this compound.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 vscht.cz | IR / Raman |

| C-H Stretch | Isopropyl (Aliphatic) | 2975 - 2850 dtic.mil | IR / Raman |

| C=C Stretch | Aromatic Ring | 1600 - 1400 vscht.cz | IR / Raman |

| C-H Bend | Isopropyl (CH₃) | ~1460 and ~1380 dtic.mil | IR |

| C-H Out-of-Plane Bend | Aromatic | 900 - 675 vscht.cz | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is used to study its electronic transitions. Like its parent compound, naphthalene, the UV-Vis spectrum is dominated by π → π* transitions within the aromatic ring system. researchgate.net The naphthalene core gives rise to characteristic absorption bands.

The presence of the two isopropyl substituents on the naphthalene ring is expected to influence the absorption spectrum. These alkyl groups are weakly electron-donating through an inductive effect and hyperconjugation. This typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the absorption bands compared to unsubstituted naphthalene. The steric hindrance between the adjacent isopropyl groups in the 1,2-position may cause a slight deviation from planarity, which could also subtly modify the electronic transitions and the resulting spectrum. Studies on various naphthalene derivatives confirm that substitutions on the ring system alter the absorption and fluorescence properties. researchgate.netmdpi.com

| Compound | Typical Absorption Maxima (λmax) | Transition Type |

|---|---|---|

| Naphthalene | ~221 nm, ~275 nm, ~312 nm | π → π |

| This compound | Expected slight red-shift from Naphthalene values | π → π |

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)